Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate
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Overview
Description
Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate is a compound that features a pyrrolidine ring substituted with a pyridine moiety
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets.
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a related compound, have been compared with the parent aromatic pyrrole and cyclopentane . This comparison may provide insights into the ADME properties of Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate.
Result of Action
Compounds with a pyrrolidine ring have been reported to lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of a suitable pyrrolidine precursor with a pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The pyridine and pyrrolidine rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted pyrrolidine and pyridine derivatives .
Scientific Research Applications
Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, used in similar applications.
Pyridine derivatives: Compounds with a pyridine moiety, used in medicinal chemistry and materials science.
Uniqueness
Sodium 5-oxo-3-(pyridin-2-yl)pyrrolidine-3-carboxylate is unique due to its combined pyrrolidine and pyridine structure, which provides distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
sodium;5-oxo-3-pyridin-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.Na/c13-8-5-10(6-12-8,9(14)15)7-3-1-2-4-11-7;/h1-4H,5-6H2,(H,12,13)(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHNFJUQGSPPDQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(C2=CC=CC=N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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